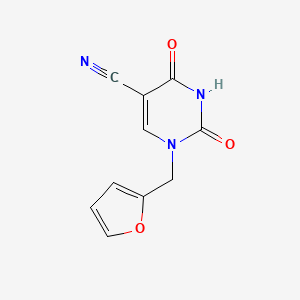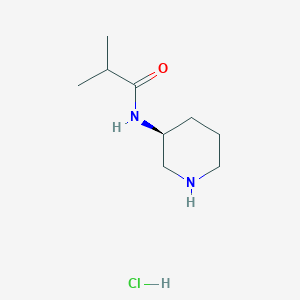
(S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride, also known as S 15535, is a chemical compound that belongs to the class of selective serotonin reuptake inhibitors (SSRIs). It is a potent and selective inhibitor of the serotonin transporter (SERT) and has been studied extensively for its potential use in treating various psychiatric disorders.
Wirkmechanismus
S 15535 works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that plays a key role in regulating mood, appetite, and sleep. By blocking the reuptake of serotonin, S 15535 increases the levels of serotonin in the brain, which can help alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects
S 15535 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase the levels of serotonin in the brain, as well as increase the activity of certain neurotransmitter receptors. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using S 15535 in lab experiments is its high selectivity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in various physiological and behavioral processes. However, one limitation of using S 15535 is its relatively low potency compared to other SSRIs. This may make it less effective in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on S 15535. One area of interest is its potential use in treating drug addiction and alcoholism. Another area of interest is its potential use in combination with other drugs to treat depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of S 15535 and its potential side effects.
Synthesemethoden
The synthesis of S 15535 involves several steps, including the reaction of 3-piperidinylmethylamine with 2-methylpropanoyl chloride, followed by the reduction of the resulting amide with sodium borohydride. The final product is obtained by treating the resulting alcohol with hydrochloric acid. The overall yield of this synthesis method is around 30%.
Wissenschaftliche Forschungsanwendungen
S 15535 has been extensively studied for its potential use in treating various psychiatric disorders, including depression, anxiety, and obsessive-compulsive disorder (OCD). It has also been studied for its potential use in treating drug addiction and alcoholism. In animal studies, S 15535 has been shown to reduce the symptoms of depression and anxiety, as well as reduce drug-seeking behavior in rats.
Eigenschaften
IUPAC Name |
2-methyl-N-[(3S)-piperidin-3-yl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-7(2)9(12)11-8-4-3-5-10-6-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H/t8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOLJKMVPUGMOJ-QRPNPIFTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)N[C@H]1CCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(Piperidin-3-yl)-2-methylpropanamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



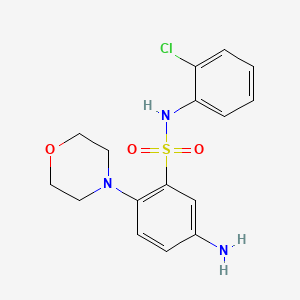
![2-[3-[[5-(4-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2909389.png)
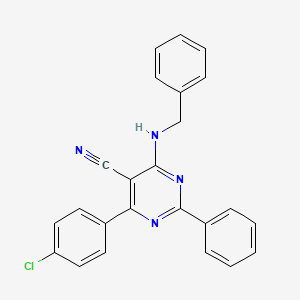

![Lithium;(2R,4R)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B2909394.png)
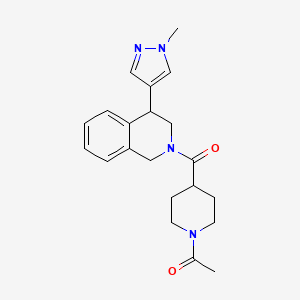
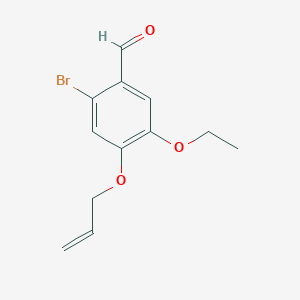

![6-Methyl-1-propan-2-yl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2909404.png)
![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitro-4-pyridin-2-ylsulfanylphenyl)prop-2-enamide](/img/structure/B2909405.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)urea](/img/structure/B2909406.png)
